1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine
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Overview
Description
1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a benzotriazole moiety and a dimethylphenyl group attached to the phthalazine core
Preparation Methods
The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment to Phthalazine Core: The benzotriazole moiety is then attached to the phthalazine core via a nucleophilic substitution reaction.
Introduction of Dimethylphenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical processes. Additionally, the dimethylphenyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.
Comparison with Similar Compounds
1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine can be compared with other similar compounds, such as:
1-(1H-1,2,3-benzotriazol-1-yl)phthalazine: Lacks the dimethylphenyl group, which may result in different chemical and biological properties.
4-(3,4-dimethylphenyl)phthalazine: Lacks the benzotriazole moiety, which may affect its coordination chemistry and biological activity.
1-(1H-1,2,3-benzotriazol-1-yl)-4-phenylphthalazine: Similar structure but without the methyl groups, potentially leading to different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and reactivity.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22(25-24-21)27-20-10-6-5-9-19(20)23-26-27/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHICQMKHKUREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C5=CC=CC=C5N=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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